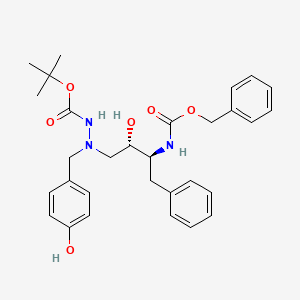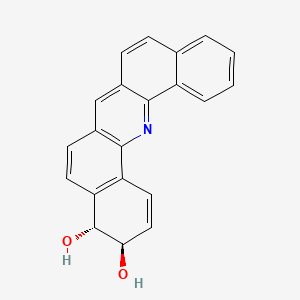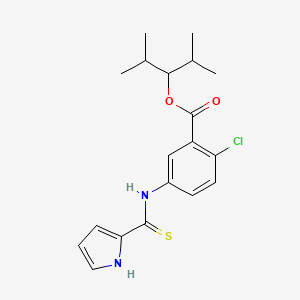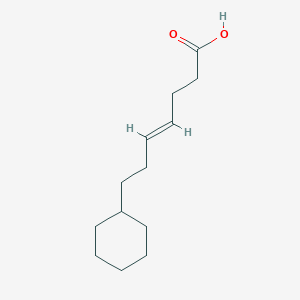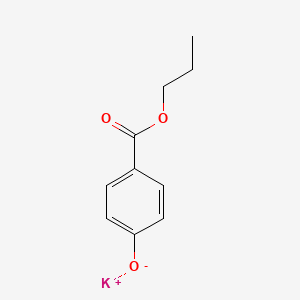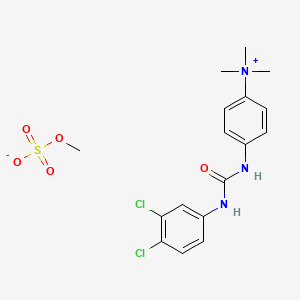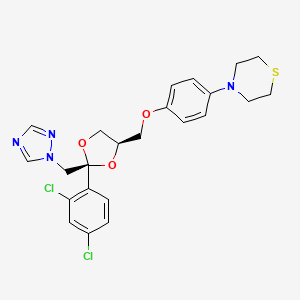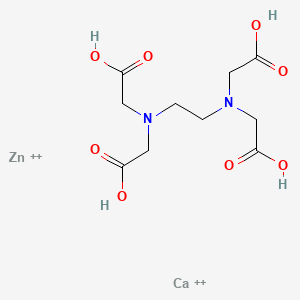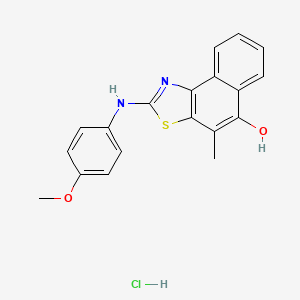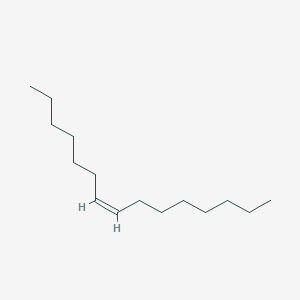
(Z)-7-Pentadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-7-Pentadecene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. The “Z” designation indicates that the higher priority substituents on each carbon of the double bond are on the same side, making it a cis isomer. This compound is a long-chain hydrocarbon with the molecular formula C15H30. It is found in various natural sources and has applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-7-Pentadecene can be synthesized through several methods, including:
Hydrogenation of Alkynes: One common method involves the partial hydrogenation of 7-pentadecyn-1-ol using a Lindlar catalyst, which selectively reduces the triple bond to a double bond without further reducing it to a single bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For this compound, the appropriate ylide and aldehyde would be chosen to ensure the formation of the Z isomer.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used in the hydrogenation of alkynes. The reaction conditions, including temperature and pressure, are optimized to favor the formation of the Z isomer.
Chemical Reactions Analysis
Types of Reactions
(Z)-7-Pentadecene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Although this compound is already partially reduced, it can be further hydrogenated to form pentadecane using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperoxybenzoic acid) for epoxidation, osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or a catalyst.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Diols: Formed from the dihydroxylation of the double bond.
Dihalides: Formed from the halogenation of the double bond.
Scientific Research Applications
(Z)-7-Pentadecene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its role in pheromone communication in insects. It is a component of the pheromone blend in some species, influencing mating behavior.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature, which can aid in the encapsulation of hydrophobic drugs.
Industry: Used in the production of lubricants and surfactants
Mechanism of Action
The mechanism of action of (Z)-7-Pentadecene depends on its application:
In pheromone communication: It interacts with specific receptors in the olfactory system of insects, triggering behavioral responses.
In drug delivery: It forms micelles or other structures that encapsulate hydrophobic drugs, facilitating their transport and release in the body.
Comparison with Similar Compounds
Similar Compounds
(E)-7-Pentadecene: The trans isomer of 7-pentadecene, where the higher priority substituents are on opposite sides of the double bond.
Pentadecane: The fully saturated hydrocarbon with no double bonds.
Other long-chain alkenes: Compounds such as (Z)-9-Octadecene and (Z)-11-Hexadecene, which have similar structures but differ in the position of the double bond.
Uniqueness
(Z)-7-Pentadecene is unique due to its specific double bond position and cis configuration, which influence its chemical reactivity and physical properties. This makes it particularly useful in applications where these characteristics are desirable, such as in pheromone research and organic synthesis.
Properties
CAS No. |
74392-28-2 |
|---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
(Z)-pentadec-7-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3/b15-13- |
InChI Key |
ZXFYKYSBFXNVIG-SQFISAMPSA-N |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



